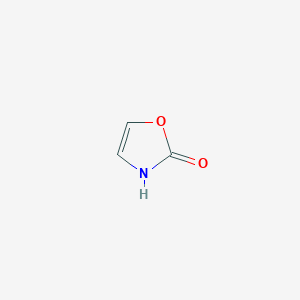

2(3H)-oxazolone

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving 2(3H)-oxazolone are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of 2(3H)-oxazolone was not found in the search results .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

2(3H)-oxazolone derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data. The relative sensitivity of three cancer cell lines varied depending on the nature of the compound .

Antioxidant Properties

1,5-Benzodiazepin-2(3H)-ones, a derivative of 2(3H)-oxazolone, have been synthesized and evaluated for their antioxidant properties . These compounds showed low cytotoxicity against human neuroblastoma SH-SY5Y and human hepatoma HepG2 cell lines .

Neuroprotection Activity

Derivatives of 2(3H)-oxazolone have shown good neuroprotection activity in neuronal cell lines under 6-OHD and MPP+ insults, which are in vitro models of mitochondrial dysfunction and oxidative stress in Parkinson’s disease (PD) .

Reduction of Intracellular Reactive Oxygen Species (ROS)

These derivatives have demonstrated a significant reduction of intracellular Reactive Oxygen Species (ROS) and superoxide levels, in parallel with a good improvement of the Mitochondrial Membrane Potential (ΔΨm) .

Lipid Peroxidation Levels

Compared with curcumin, one of the derivatives of 2(3H)-oxazolone better reduced lipid peroxidation levels, malondialdehyde (MDA), in SH-SY5Y cells under oxidative stress pressure .

Recovery of Intracellular Glutathione Synthetase (GSH) Levels

This derivative also recovered intracellular glutathione synthetase (GSH) levels .

Reduction of Apoptosis and Caspase-3 Levels

Apoptosis and caspase-3 levels of SH-SY5Y under H2O2 pressure were also reduced after treatment with a derivative of 2(3H)-oxazolone .

Wirkmechanismus

Target of Action

For instance, Zolbetuximab, a monoclonal antibody, targets CLDN18.2, a protein found in gastric or gastroesophageal junction (GEJ) adenocarcinoma . Another compound, a quinazolin-4(3H)-one derivative, was found to inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis .

Mode of Action

For example, the quinazolin-4(3H)-one derivative mentioned earlier inhibits ACCase, thereby preventing the synthesis of fatty acids . This inhibition disrupts the normal metabolic processes of the target organism, leading to its death or growth inhibition.

Biochemical Pathways

Compounds that inhibit accase, like the quinazolin-4(3h)-one derivative, disrupt the fatty acid synthesis pathway . This disruption can lead to a variety of downstream effects, including impaired cell membrane formation and energy production.

Pharmacokinetics

For instance, a study on TPN171, a novel PDE5 inhibitor, revealed that it was rapidly absorbed in humans with a peak time (Tmax) of 0.667 h and a half-life (t1/2) of approximately 9.89 h in plasma .

Result of Action

For example, the quinazolin-4(3H)-one derivative showed excellent herbicidal activity against monocotyledonous weeds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

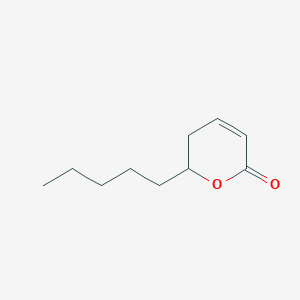

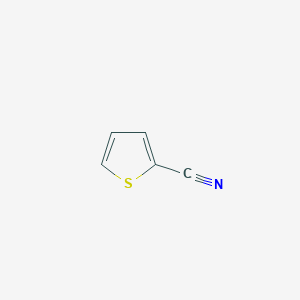

IUPAC Name |

3H-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVMOLOUBJBNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181982 | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(3H)-oxazolone | |

CAS RN |

27584-70-9 | |

| Record name | 4-Oxazolin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1,3-oxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.